molecular formula C5H6F2IN3 B11759024 1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine

1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine

Cat. No.: B11759024
M. Wt: 273.02 g/mol
InChI Key: VDVHARQXTPYDPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine is a compound of significant interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 1H-pyrazole-3-amine with 1,1-difluoro-2-iodoethane under specific conditions to introduce the difluoroethyl and iodine substituents. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a suitable solvent at elevated temperatures . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under appropriate conditions, leading to the formation of various substituted pyrazoles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield deiodinated products.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoroethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s affinity for certain biological targets. The iodine atom can participate in halogen bonding, further influencing the compound’s binding properties . These interactions can modulate various biological pathways, making the compound a useful tool in biochemical research.

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-5-iodo-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H6F2IN3

Molecular Weight

273.02 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-5-iodopyrazol-3-amine

InChI

InChI=1S/C5H6F2IN3/c6-3(7)2-11-4(8)1-5(9)10-11/h1,3H,2H2,(H2,9,10)

InChI Key

VDVHARQXTPYDPV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1N)CC(F)F)I

Origin of Product

United States

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